molecular formula C9H9ClF3NO B1289235 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 339-58-2

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No.: B1289235
CAS No.: 339-58-2
M. Wt: 239.62 g/mol
InChI Key: APBKZMJARWKEJO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO and a molecular weight of 239.62 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes, leading to the modulation of biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKZMJARWKEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624298
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-58-2
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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